molecular formula C11H11F3O B12312697 (E)-2-Methyl-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-ol

(E)-2-Methyl-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-ol

Cat. No.: B12312697
M. Wt: 216.20 g/mol
InChI Key: WDKCPMFDIJLHBF-VMPITWQZSA-N
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Description

2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of formaldehyde and difluoromethyl chloride, followed by the addition of sodium hydroxide . Another method includes the trifluoromethylation of 2-propanol using trifluoromethylation reagents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions include trifluoromethyl-substituted alcohols, aldehydes, and acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can modulate the activity of specific molecular pathways .

Comparison with Similar Compounds

Uniqueness: 2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of the trifluoromethyl group significantly influences its chemical behavior, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

(E)-2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol

InChI

InChI=1S/C11H11F3O/c1-8(7-15)5-9-3-2-4-10(6-9)11(12,13)14/h2-6,15H,7H2,1H3/b8-5+

InChI Key

WDKCPMFDIJLHBF-VMPITWQZSA-N

Isomeric SMILES

C/C(=C\C1=CC(=CC=C1)C(F)(F)F)/CO

Canonical SMILES

CC(=CC1=CC(=CC=C1)C(F)(F)F)CO

Origin of Product

United States

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